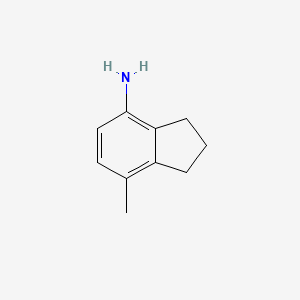
2,3-Dihydro-7-methyl-1H-inden-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-7-methyl-1H-inden-4-amine is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-methyl-1H-inden-4-amine typically involves the reduction of corresponding ketones or oximes. One common method is the reduction of 2-methylindanone oxime using hydrogen in the presence of a palladium catalyst on activated carbon in methanol and acetic acid . Another approach involves the Michael addition reaction on methylene derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction and addition reactions on a larger scale, utilizing optimized conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-7-methyl-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield the amine from oximes or ketones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on activated carbon is a typical reducing agent.
Substitution: Reagents like halogens or nitrating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include substituted indane derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-7-methyl-1H-inden-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-7-methyl-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, modulating their activity, and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylindane: A similar compound with a methyl group attached to the indane ring.
2-Methylindane: Another derivative with a methyl group at a different position on the indane ring.
7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine: A fluorinated derivative with additional methyl groups.
Uniqueness
2,3-Dihydro-7-methyl-1H-inden-4-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C10H13N |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
7-methyl-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C10H13N/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6H,2-4,11H2,1H3 |
InChI-Schlüssel |
STLTVJMFLJYPIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCCC2=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


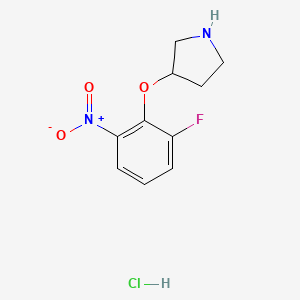
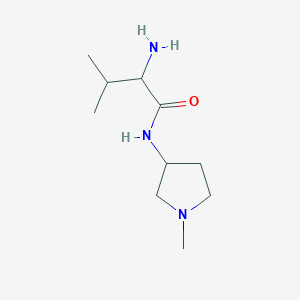

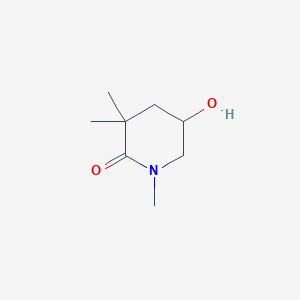
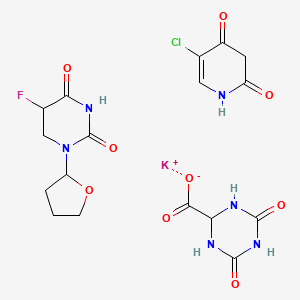
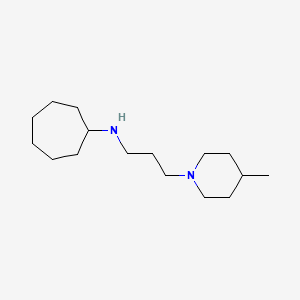


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
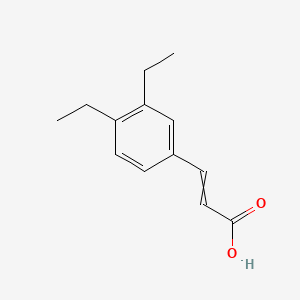
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)
![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)
![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)
